molecular formula C8H10N2O2S B1311495 Indoline-5-sulfonamide CAS No. 52206-06-1

Indoline-5-sulfonamide

Cat. No. B1311495
CAS RN: 52206-06-1
M. Wt: 198.24 g/mol
InChI Key: OUKHIWJLLBKKKN-UHFFFAOYSA-N
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Description

Indoline-5-sulfonamide is a compound that has been studied for its role in inhibiting cancer-related carbonic anhydrases and its antiproliferative activity . It has a molecular formula of C8H10N2O2S .


Synthesis Analysis

Indoline-5-sulfonamide derivatives have been synthesized using various methods. A general and practical synthetic method was developed for indoline‐5‐sulfonic acids bearing a thiazole heterocycle attached to the nitrogen atom . Another method involves the use of 1H-indole -2 carboxylic acid as a starting material .


Molecular Structure Analysis

The molecular structure of Indoline-5-sulfonamide consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The InChI string is InChI=1S/C8H10N2O2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2,(H2,9,11,12) .


Chemical Reactions Analysis

Indoline-5-sulfonamide undergoes substitution, primarily at the C-3 position . It has also been used in the synthesis of biologically active sulfonamide-based indole analogs .


Physical And Chemical Properties Analysis

Indoline-5-sulfonamide has a molecular weight of 198.24 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . Its Rotatable Bond Count is 1 .

Scientific Research Applications

Cancer Therapy

Indoline-5-sulfonamides have been studied for their role in inhibiting cancer-related carbonic anhydrases, which are enzymes involved in tumor growth and metastasis. These compounds have shown potential in antiproliferative activity, meaning they can prevent the spread of cancer cells. Additionally, they may help circumvent multidrug resistance, a significant challenge in cancer treatment .

Medicinal Chemistry

In medicinal chemistry, the indoline scaffold is highly potent due to its biological significance. It’s used in drug design because of its special structure and properties, such as the ability to interact with amino acid residues of proteins .

Anti-Inflammatory and Analgesic Activities

Some derivatives of indoline-5-sulfonamide have demonstrated anti-inflammatory and analgesic activities, which could be beneficial in developing new pain relief medications .

Enzyme Inhibition

Specifically, 1-acylated indoline-5-sulfonamides have shown inhibitory activity against tumor-associated carbonic anhydrases IX and XII, which are targets for cancer therapy .

Drug Design

The indoline moiety is widely used in drug design due to its ability to interact with proteins through hydrophobic interactions and act as a hydrogen bond donor or acceptor .

Biological Significance

The sulfonamide-indole scaffold is recognized for its biological importance, suggesting a wide range of potential applications in developing therapeutic agents .

Each of these sections represents a unique application of Indoline-5-sulfonamide in scientific research, highlighting the compound’s versatility and potential in various medical and pharmaceutical contexts.

For further details on each application, you can refer to the provided references.

MDPI - Pharmaceuticals SpringerOpen - Synthesis of biologically active sulfonamide-based indole analogs SpringerOpen - A brief review of the biological potential of indole derivatives MDPI - Pharmaceuticals Wiley Online Library - Development and Application of Indolines in Pharmaceuticals

properties

IUPAC Name

2,3-dihydro-1H-indole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKHIWJLLBKKKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429017
Record name indoline-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indoline-5-sulfonamide

CAS RN

52206-06-1
Record name 2,3-Dihydro-1H-indole-5-sulfonamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name indoline-5-sulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-indole-5-sulfonamide
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Synthesis routes and methods

Procedure details

To a suspension of 1-acetylindoline-5-sulfonamide (Intermediate 52A, 1.00 g, 4.16 mmol) in MeOH (12.0 mL) was added conc. HCl (1.7 mL, 20.8 mmol). The resulting reaction mixture was stirred at room temperature for 18 h and then at 80° C. for 2 h. The reaction mixture was cooled to room temperature and concentrated in vacuo. The brown residue was dissolved in water and the solution was adjusted to a pH of 7-8 with 1 N aq. NaOH solution. The mixture was then extracted with EtOAc (2×), and the combined organic extracts were dried over Na2SO4, filtered and concentrated in vacuo to give the title compound (720 mg, 87%) as a light brown solid. 1H NMR (DMSO-d6) δ 7.42-7.38 (m, 2H), 6.86 (s, 2H), 6.47 (d, J=8.1 Hz, 1H), 6.24-6.22 (m, 1H), 3.53-3.50 (m, 2H), 2.98-2.95 (m, 2H); MS(ESI+) m/z 199.1 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Indoline-5-sulfonamide interact with Carbonic Anhydrase (CA) and what are the downstream effects?

A: Indoline-5-sulfonamides act as potent inhibitors of specific CA isoforms, primarily CA IX and CA XII, which are overexpressed in many cancer types []. These isoforms contribute to the acidic tumor microenvironment by catalyzing the conversion of carbon dioxide and water into bicarbonate and protons. By inhibiting CA IX and XII, Indoline-5-sulfonamides can potentially limit proton accumulation, normalize tumor pH, and hinder tumor growth [].

Q2: What is the relationship between the structure of Indoline-5-sulfonamide derivatives and their activity against CA isoforms?

A: Structure-activity relationship (SAR) studies have shown that the nature of the substituents on the indoline nitrogen significantly influences the inhibitory potency and selectivity towards CA IX and XII []. For instance, 1-acylated indoline-5-sulfonamides exhibited greater potency compared to their non-acylated counterparts []. Further modifications to the acyl group can fine-tune the selectivity and potency for specific CA isoforms [].

Q3: Beyond CA inhibition, what other biological activities have been observed with Indoline-5-sulfonamides?

A: Indoline-5-sulfonamides have demonstrated promising antiproliferative activity against various cancer cell lines, including MCF7 breast cancer cells []. Furthermore, certain derivatives, like compounds 4e and 4f, have shown the ability to reverse chemoresistance in K562/4 cells, which overexpress P-glycoprotein (P-gp) and are resistant to doxorubicin []. This suggests a potential role for these compounds in overcoming multidrug resistance in cancer treatment.

Q4: Have Indoline-5-sulfonamides been explored for targets other than Carbonic Anhydrase?

A: Yes, research indicates that substituted indoline-5-sulfonamide pharmacophores exhibit potent and selective agonist activity towards the human β3 adrenergic receptor [, ]. This suggests the versatility of this scaffold for targeting diverse biological pathways beyond CA inhibition.

Q5: What synthetic approaches are available for the preparation of Indoline-5-sulfonamides?

A: A concise and practical synthetic route has been developed for the synthesis of N-(1,3-thiazol-2-yl) indoline-5-sulfonic acids and their corresponding sulfonyl chlorides []. These sulfonyl chlorides serve as crucial intermediates for accessing a diverse library of Indoline-5-sulfonamide derivatives []. This synthetic strategy provides a valuable tool for further SAR studies and drug discovery efforts.

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